EC-17 is derived from the conjugation of fluorescein isothiocyanate (FITC) with folic acid. The compound is identified by its DrugBank accession number DB12559 and has a CAS number of 583037-91-6. It falls under the category of fluorescent contrast agents and is classified as an antineoplastic agent due to its potential therapeutic applications in oncology .
The synthesis of EC-17 involves the conjugation of fluorescein isothiocyanate with folic acid. This process typically includes the following steps:
The final product is characterized by its fluorescent properties, allowing it to be used in imaging applications .
The molecular formula for EC-17 is , with a molecular weight of approximately 872.87 g/mol. The IUPAC name for this compound is:
The structure includes multiple functional groups that contribute to its biological activity and fluorescence properties. The compound exhibits significant polar characteristics, which influence its solubility and interaction with biological systems .
EC-17 undergoes various chemical reactions primarily related to its binding interactions with folate receptors on cancer cells. The key reactions include:
These reactions are crucial for its application in diagnostic imaging, allowing researchers to visualize cancerous tissues effectively .
The mechanism of action of EC-17 centers on its ability to target folate receptors, which are often overexpressed in various cancers, including ovarian cancer. The process can be summarized as follows:
This mechanism not only aids in diagnostics but also provides insights into tumor biology and receptor expression patterns .
EC-17 exhibits several notable physical and chemical properties:
These properties indicate that EC-17 has moderate hydrophilicity and can interact effectively with biological membranes while maintaining solubility in aqueous environments .
EC-17 has significant potential applications in scientific research, particularly in oncology:
The EC-17 is grounded in the paradigm shift toward patient-centered care models that recognize patients as active collaborators in healthcare. This transition acknowledges that effective chronic disease management requires daily self-care activities extending far beyond clinical interactions [9]. The scale's conceptual architecture integrates three fundamental domains of healthcare consumer competence:
Information Management: Assesses skills in sourcing, evaluating, and applying health information. Items address capabilities such as "knowing who can help judge the quality of health information" and "understanding received health information" – competencies identified as particularly deficient among patients with rheumatic conditions [1] [2].
Decision-Making Proficiency: Measures abilities in weighing treatment options, aligning choices with personal values, and setting realistic health goals. This dimension recognizes that effective healthcare consumers can articulate what matters most in their lives when making medical decisions [2] [4].
Healthcare System Engagement: Evaluates competencies in patient-provider communication, question-asking abilities, and relationship-building with healthcare teams. This pillar addresses the power imbalances in clinical encounters by measuring patients' confidence in expressing concerns and building "open and trusting relationships based on mutual respect" with providers [2] [8].
These domains align with the Seven Pillars of Self-Care framework, particularly emphasizing health literacy, self-awareness, and agency – the foundational capabilities required for navigating complex healthcare environments [7]. The EC-17 thus operationalizes the theoretical understanding that effective self-management transcends medical adherence to encompass broader health consumer competencies that enable individuals to become "equal partners in the planning and management of their health" [4].
Table 1: Conceptual Domains of the EC-17 Scale
Domain | Core Competencies Measured | Sample EC-17 Items |
---|---|---|
Information Management | Health information seeking, evaluation, and application | "I know how to adapt general health information to my own situation" |
Decision-Making | Values clarification, option weighing, goal setting | "I can be clear about what is important in my life when making decisions about my disease" |
System Engagement | Communication, self-advocacy, therapeutic alliance building | "I can express my concerns well to health care providers" |
The EC-17 emerged from the OMERACT Effective Musculoskeletal Consumer Project, which identified critical gaps in existing outcome measures for evaluating self-management interventions. Prior to its development, over 16 different outcome measures had been used inconsistently to assess self-management programs, compromising comparability across studies [2]. The development process employed rigorous methodological triangulation:
Item Generation (2004-2006): Initial item development involved comprehensive literature reviews, interviews with patients and physicians, and feedback from OMERACT members, generating a 64-item pool representing knowledge, attitudes, and behaviors related to healthcare consumer skills [2] [4].
Psychometric Refinement (2007): Through expert consensus and empirical testing, the instrument was reduced to 17 items demonstrating strong internal consistency (Cronbach's alpha >0.90) and test-retest reliability (r>0.90). Principal component analysis confirmed the scale's unidimensional structure, with item-total correlations ranging from 0.59 to 0.82 [1] [2].
Validation Studies (2008-2011): The English version was validated in Arthritis Self-Management Program (ASMP) participants (n=327), demonstrating moderate responsiveness (Standardized Response Mean=0.48) to educational interventions [1]. Cross-cultural translation and validation followed, including Norwegian and Spanish versions tested in diverse populations. The Norwegian validation study (n=103) confirmed the scale's responsiveness to change following self-management interventions [2] [4].
Key refinements during development included simplifying response options to a five-point adjectival scale ("never" to "always") and establishing a standardized scoring system where responses are summed and converted to produce a continuous metric ranging from 0 to 100, with higher scores indicating greater consumer competence [2]. The scale's development specifically targeted competencies not adequately covered by existing instruments like the Arthritis Self-Efficacy Scale (ASE) and Patient Activation Measure (PAM), particularly focusing on information appraisal and healthcare system navigation skills [1].
Table 2: Historical Development Timeline of EC-17
Phase | Timeline | Key Milestones | Sample Size |
---|---|---|---|
Conceptualization | 2004-2005 | Literature review, patient interviews, expert consultations | Not specified |
Item Pool | 2006 | 64-item preliminary instrument developed | Not specified |
Psychometric Refinement | 2007 | Reduction to 17 items; validation in arthritis populations | Not specified |
Initial Validation | 2009 | Published responsiveness data in ASMP participants | 327 patients |
Cross-cultural Validation | 2010 | Norwegian validation study published | 103 patients |
Health Equity Focus | 2011 | Spanish translation for middle-income country validation | Not specified |
The EC-17 is theoretically anchored in Bandura's Social Cognitive Theory, which posits that self-efficacy beliefs—individuals' confidence in their ability to execute specific behaviors—profoundly influence health behaviors and outcomes [3] [5]. The scale operationalizes this through items measuring confidence in performing healthcare consumer tasks, creating a bridge between self-efficacy constructs and practical healthcare engagement competencies:
Knowledge-to-Action Translation: The EC-17 measures patients' perceived capability to transform health information into actionable self-management strategies. This aligns with Bandura's concept of "agency," where self-efficacious individuals proactively use knowledge to influence health outcomes. Research demonstrates that EC-17 scores correlate moderately (r=0.26-0.42) with coping measures like the Brief Approach/Avoidance Coping Questionnaire, confirming its relationship to adaptive health behaviors [2] [5].
Behavioral Activation Pathways: Studies reveal that EC-17 scores show significant correlations with established measures like the Patient Activation Measure (PAM), though they capture distinct constructs. While PAM focuses broadly on readiness to take health action, EC-17 specifically measures practical competencies in healthcare consumer skills. This distinction explains why EC-17 demonstrates greater sensitivity than general self-efficacy measures in detecting improvements following skills-based educational interventions [1] [8].
Engagement Trajectories: The EC-17 aligns with process models of patient engagement like the Patient Health Engagement (PHE) model, which describes stages from "blackout" (disengagement) to "eudaimonic project" (full engagement). EC-17 items map to critical transition points in this journey, particularly the development of communication competence and decision-making autonomy necessary for advanced engagement [8]. Research demonstrates that EC-17 scores predict clinically meaningful outcomes, including functional capacity improvements (β=0.42, p<0.001) and health-related quality of life [5] [6].
Empirical evidence confirms the EC-17's theoretical utility in chronic disease management. In multi-morbid primary care patients (n=848), self-efficacy measured by instruments like the Self-Efficacy for Managing Chronic Disease Scale (SEMCD) explained substantial variance in quality of life outcomes, establishing the pathway from capability to enhanced well-being [5]. Furthermore, EC-17 responsiveness studies in arthritis self-management programs demonstrate that targeted interventions can improve specific healthcare consumer competencies, with effect sizes comparable to other well-established measures [1] [2].
Table 3: Theoretical Correlates of EC-17 Scores in Validation Studies
Construct | Instrument | Correlation with EC-17 | Study Population | Citation |
---|---|---|---|---|
Self-Efficacy | SEMCD-6 | r = 0.35-0.42* | Multi-morbid patients | [5] |
Patient Activation | PAM | Moderate correlation | Arthritis patients | [1] |
Coping Strategies | BACQ | r = 0.26-0.38 | Norwegian rheumatic patients | [2] |
Emotional Approach | EAC Scale | r = 0.31 | Norwegian rheumatic patients | [2] |
Mental Well-being | GHQ-20 | r = 0.29 | Norwegian rheumatic patients | [2] |
Functional Capacity | HAQ | β = 0.42* | Rheumatology patients | [4] |
The EC-17's psychometric robustness has been demonstrated across cultural contexts. The Norwegian validation study confirmed structural validity through confirmatory factor analysis and established test-retest reliability (ICC=0.91) [2]. Similarly, Spanish translation and cultural adaptation for Argentine populations focused on maintaining conceptual equivalence across literacy levels, addressing concerns about health equity in measurement [4]. These validation efforts confirm the EC-17's utility as a theoretically grounded, psychometrically sound measure of the essential competencies required for effective engagement in chronic disease management across diverse populations and healthcare settings.
Table 4: EC-17 Compound and Alternative Names
Primary Designation | Alternative Names | Context of Use |
---|---|---|
EC-17 | Effective Consumer Scale | General research contexts |
EC-17 | Effective Musculoskeletal Consumer Scale | Rheumatology research |
EC-17 | Patient Health Engagement Measure | Self-management intervention studies |
EC-17 | Healthcare Consumer Competence Scale | Health services research |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7